

Application Notes and Protocols: Radical Polymerization of 9-(1-Bromovinyl)anthracene

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Compound of Interest

Compound Name: 9-(1-Bromovinyl)anthracene

Cat. No.: B15334782

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and radical polymerization of **9-(1-Bromovinyl)anthracene**. This monomer is a promising building block for novel polymers with potential applications in organic electronics, sensing, and drug delivery, owing to the unique photophysical properties of the anthracene moiety. The protocols provided are based on established methods for analogous vinyl-aromatic compounds and are intended to serve as a foundational guide for researchers.

Synthesis of 9-(1-Bromovinyl)anthracene Monomer

The synthesis of **9-(1-Bromovinyl)anthracene** can be achieved via a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This procedure starts from the commercially available 9-anthraldehyde and utilizes a phosphorus ylide generated from bromomethyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of 9-(1-Bromovinyl)anthracene via Wittig Reaction

Materials:

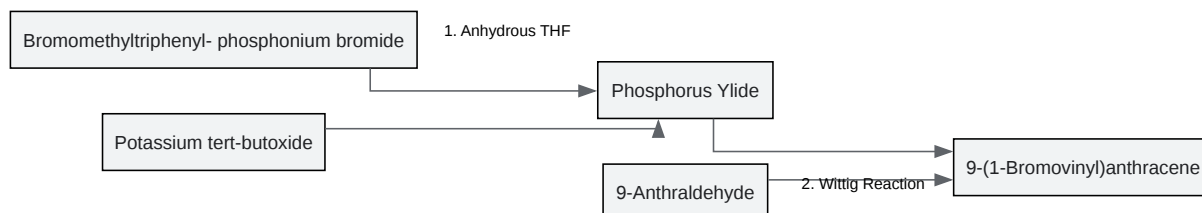
- Bromomethyltriphenylphosphonium bromide

- Potassium tert-butoxide
- 9-Anthraldehyde
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Hexane
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend bromomethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The formation of the orange-colored ylide indicates a successful reaction.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
- Work-up and Purification: Quench the reaction by the slow addition of water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield **9-(1-Bromovinyl)anthracene** as a solid.



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Caption: Synthesis of **9-(1-Bromovinyl)anthracene**.

Radical Polymerization of **9-(1-Bromovinyl)anthracene**

The polymerization of **9-(1-Bromovinyl)anthracene** can be performed using both conventional free-radical polymerization and controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). CRP methods offer better control over polymer molecular weight and dispersity.

Protocol for Free-Radical Polymerization (FRP)

Materials:

- **9-(1-Bromovinyl)anthracene**
- Azobisisobutyronitrile (AIBN)
- Anhydrous toluene
- Methanol

Procedure:

- In a Schlenk tube, dissolve **9-(1-Bromovinyl)anthracene** and AIBN (1 mol% relative to the monomer) in anhydrous toluene.
- Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
- Backfill the tube with an inert gas and place it in a preheated oil bath at 70 °C.
- Allow the polymerization to proceed for 24 hours.
- Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
- Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol for Atom Transfer Radical Polymerization (ATRP)

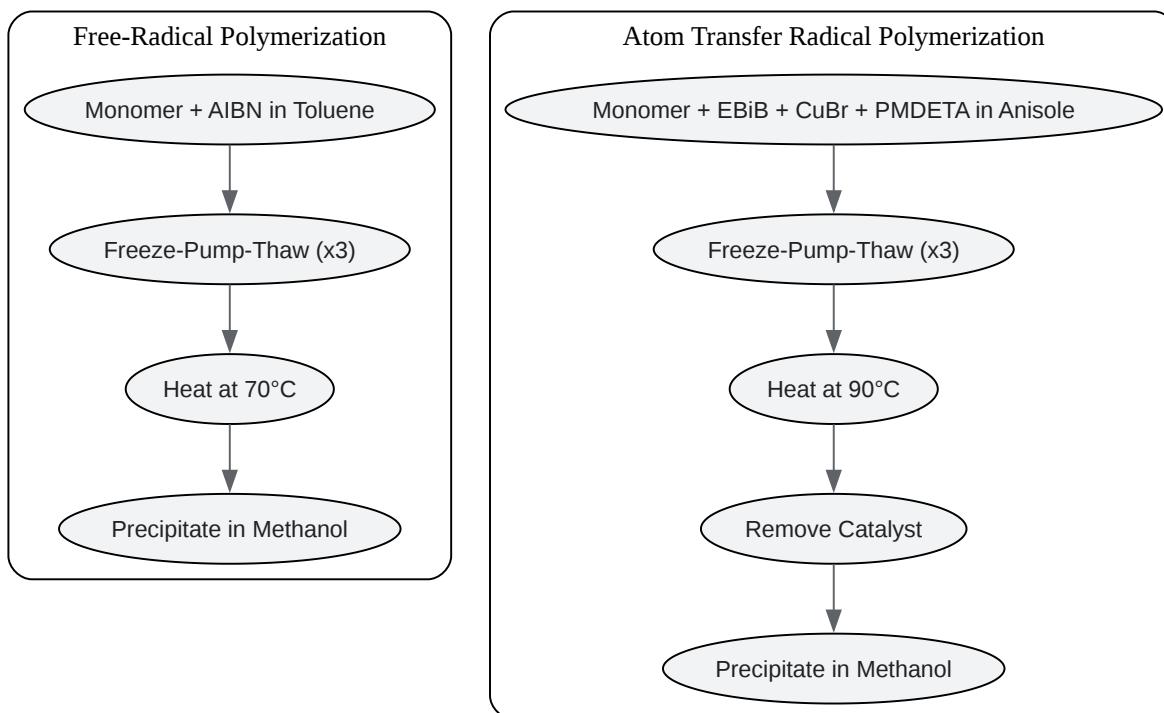
Materials:

- **9-(1-Bromovinyl)anthracene**
- Ethyl α -bromoisobutyrate (EBiB)
- Copper(I) bromide (CuBr)
- N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDETA)
- Anhydrous anisole
- Methanol

Procedure:

- To a Schlenk tube, add CuBr (1 equivalent relative to initiator).

- Add the monomer, **9-(1-Bromovinyl)anthracene**, the initiator, EBiB, and the solvent, anhydrous anisole.
- Add the ligand, PMDETA (1 equivalent relative to CuBr).
- Perform three freeze-pump-thaw cycles.
- Backfill with an inert gas and place the tube in a thermostated oil bath at 90 °C.
- After the desired time, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
- Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer in cold methanol, filter, and dry under vacuum.



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